3-Méthyl Adénine-d3
Vue d'ensemble
Description
3-Methyl Adenine-d3 is a deuterated form of 3-Methyladenine, a compound widely used in scientific research. It is a derivative of adenine, a purine base found in nucleic acids. The deuterium atoms in 3-Methyl Adenine-d3 replace the hydrogen atoms, making it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-Methyl Adenine-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used to investigate the role of adenine derivatives in cellular processes.
Medicine: It aids in the study of drug interactions and metabolic pathways.
Industry: It is employed in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
Target of Action
3-Methyl Adenine-d3 primarily targets phosphatidylinositol 3-kinases (PI3K) . PI3K plays a crucial role in many biological processes, including the regulation of autophagy . Another target of 3-Methyl Adenine-d3 is DNA-3-methyladenine glycosylase 1 in Escherichia coli .
Action Environment
The action, efficacy, and stability of 3-Methyl Adenine-d3 can be influenced by various environmental factors. For instance, nutrient-rich conditions can promote autophagy when treated with 3-Methyl Adenine-d3 . .
Analyse Biochimique
Biochemical Properties
3-Methyl Adenine-d3, like its non-deuterated counterpart, interacts with various enzymes and proteins. It is known to inhibit PI3K, a key enzyme involved in many cellular processes, including the activation of mTOR, a key regulator of autophagy . This interaction with PI3K is central to the role of 3-Methyl Adenine-d3 in biochemical reactions .
Cellular Effects
3-Methyl Adenine-d3 has significant effects on various types of cells and cellular processes. It is known to enhance LPS-induced NF-κB activation and production of TNF-α, inducible NO synthase (iNOS), cyclooxygenase-2, IL-1β, and IL-12 . In contrast, 3-Methyl Adenine-d3 suppresses LPS-induced IFN-β production and STAT signaling . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl Adenine-d3 involves its interaction with PI3K. It inhibits autophagy by blocking autophagosome formation via the inhibition of the class III PI3K complex . Interestingly, 3-Methyl Adenine-d3 appears to play a dual role in autophagy. Prolonged treatment with 3-Methyl Adenine-d3 promotes autophagy under nutrient-rich conditions, whereas 3-Methyl Adenine-d3 inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K .
Temporal Effects in Laboratory Settings
Prolonged treatment with 3-Methyl Adenine-d3 promotes autophagy under nutrient-rich conditions, whereas 3-Methyl Adenine-d3 inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K . It blocks class I PI3K persistently, whereas its suppressive effect on class III PI3K is transient .
Metabolic Pathways
3-Methyl Adenine-d3 is involved in the PI3K/Akt signaling pathway . It inhibits the activity of PI3K, thereby influencing the downstream Akt signaling pathway . This could also include any effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl Adenine-d3 can be synthesized through the methylation of adenine using deuterated methyl iodide. The reaction typically involves the following steps:
- Dissolve adenine in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
- Add deuterated methyl iodide to the solution.
- Heat the mixture to 55°C for 5 minutes to facilitate the methylation reaction .
- Purify the product using chromatography techniques to obtain 3-Methyl Adenine-d3 with high isotopic purity.
Industrial Production Methods
Industrial production of 3-Methyl Adenine-d3 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale methylation of adenine using deuterated methyl iodide.
- Purification through industrial chromatography systems.
- Quality control to ensure isotopic purity and absence of contaminants .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl Adenine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to adenine.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of 3-Methyl Adenine-d3.
Reduction: Adenine.
Substitution: Various substituted adenine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyladenine: The non-deuterated form, commonly used in autophagy research.
7-Methylguanine: Another methylated purine base with different biological activities.
6-O-Methylguanine: A methylated derivative of guanine used in DNA repair studies.
Uniqueness
3-Methyl Adenine-d3 is unique due to its deuterium atoms, which enhance its stability and make it suitable for detailed analytical studies. Its ability to inhibit PI3K and modulate autophagy pathways distinguishes it from other methylated purine bases .
Activité Biologique
3-Methyladenine (3-MA) is a well-known autophagy inhibitor primarily recognized for its role in pharmacological studies. It specifically inhibits the class III phosphatidylinositol 3-kinase (PI3K) complex, crucial for autophagosome formation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection. This article provides a detailed overview of the biological activity of 3-MA, including its mechanisms, effects on various cell types, and relevant case studies.
3-MA's primary mechanism involves the inhibition of the PI3K pathway, which is essential for autophagy. By blocking this pathway, 3-MA prevents the formation of autophagosomes, leading to decreased autophagic degradation of cellular components. The inhibition of autophagy can have dual effects depending on the cellular context—while it may enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from utilizing autophagy for survival, it can also induce cell death independently of autophagy processes.
Key Points:
- Inhibition of Class III PI3K : 3-MA selectively inhibits class III PI3K, crucial for autophagosome formation .
- Dual Role in Autophagy : Prolonged exposure can promote autophagy under nutrient-rich conditions while inhibiting it under starvation conditions .
Biological Effects
The biological effects of 3-MA have been extensively studied across various cell types:
Cancer Cells
Research indicates that 3-MA can reduce cell viability in cancer cell lines such as HeLa and MCF-7. In a study, treatment with 3-MA significantly decreased HeLa cell viability in a dose-dependent manner, indicating its potential as an adjunct therapy in cancer treatment .
Table 1: Effects of 3-MA on Cell Viability
Cell Type | Concentration (mM) | Viability Reduction (%) | Method Used |
---|---|---|---|
HeLa | 2.5 - 10 | Dose-dependent | MTT Assay |
MCF-7 | 5 | Significant | Trypan Blue |
Neuroprotection
In models of radiation-induced brain injury, 3-MA has shown protective effects by inhibiting excessive microglial activation and reducing neuronal apoptosis. A study demonstrated that administration of 3-MA post-radiation reduced inflammatory markers and improved neuronal survival .
Table 2: Effects of 3-MA on Neuroprotection
Treatment Group | Neuronal Apoptosis (TUNEL Staining) | Microglial Activation (Iba-1) |
---|---|---|
Model | High | Increased |
3-MA | Significantly Reduced | Decreased |
Study on Chemotherapy Efficacy
A notable study investigated the interaction between 3-MA and chemotherapeutic agents like cisplatin and tamoxifen. The results indicated that while 3-MA inhibited basal autophagy, it did not inhibit the increased autophagic response induced by these drugs. This suggests that the cytotoxic effects of chemotherapy could be potentiated by using 3-MA without compromising the drugs' efficacy .
Atherosclerosis Model
In a high-fat diet-induced atherosclerosis model, administration of 3-MA led to significant reductions in plaque size and enhanced stability of lesions. This was attributed to modulation of macrophage autophagy and foam cell formation .
Propriétés
IUPAC Name |
3-(trideuteriomethyl)-7H-purin-6-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYVFQJHWLTFB-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558973 | |
Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110953-39-4 | |
Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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